5,6-Difluorooxindole
Overview
Description
5,6-Difluorooxindole is a fluorinated derivative of oxindole, a significant heterocyclic compound known for its diverse biological activities.
Scientific Research Applications
5,6-Difluorooxindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug discovery, particularly in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its enhanced stability and bioactivity
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5,6-difluorooxindole, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to modulate various biological pathways and affect cell behavior
Biochemical Pathways
Indole and its derivatives are known to be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that this compound may influence a variety of biochemical pathways.
Result of Action
It is known that indole derivatives can have various effects on cells, including antinociceptive, antioxidant, and anti-inflammatory effects . These effects suggest that this compound may have similar impacts on cellular function.
Future Directions
While specific future directions for 5,6-Difluorooxindole were not found, research on similar compounds, such as 5-fluoro-2-oxindole derivatives, suggests potential applications in the development of novel α-glucosidase inhibitors . This could have implications for the treatment of conditions like diabetes, where controlling postprandial hyperglycemia is important .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have potential inhibitory activities on α-glucosidase , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5,6-Difluorooxindole is not well-established. Some studies suggest that it may inhibit the α-glucosidase in a reversible and mixed manner
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluorooxindole typically involves the fluorination of oxindole derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at room temperature. This method yields difluorinated oxindoles with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques like fluorous solid-phase extraction (FSPE) can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluorooxindole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxindole derivatives.
Reduction: Formation of reduced fluorinated indole derivatives.
Substitution: Halogen exchange reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Comparison with Similar Compounds
5-Fluoro-2-oxindole: Known for its potential as an α-glucosidase inhibitor, used in diabetes research.
C3-fluorinated oxindoles: Demonstrate various biological properties and are used in drug discovery programs.
Uniqueness: 5,6-Difluorooxindole stands out due to the presence of two fluorine atoms at specific positions, which significantly enhance its electronic properties and biological activity compared to other fluorinated oxindoles. This makes it a valuable compound for developing new therapeutic agents and studying fluorine’s impact on biological systems .
Properties
IUPAC Name |
5,6-difluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOLDJZABLHVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503417 | |
Record name | 5,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71294-07-0 | |
Record name | 5,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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